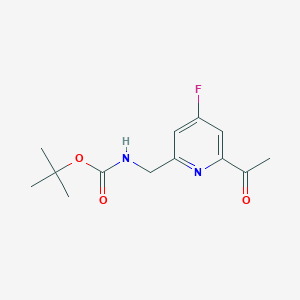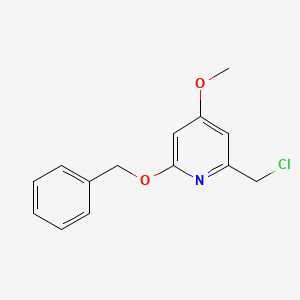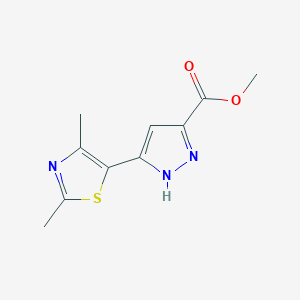
(1-Benzyl-2-trifluoromethoxy-ethyl)-carbamic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzyl-2-trifluoromethoxy-ethyl)-carbamic acid benzyl ester is a synthetic organic compound characterized by its unique trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-2-trifluoromethoxy-ethyl)-carbamic acid benzyl ester typically involves multiple steps, starting with the preparation of the trifluoromethoxy-ethyl intermediate. This intermediate is then reacted with benzyl isocyanate under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize waste and maximize yield, often incorporating purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-2-trifluoromethoxy-ethyl)-carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(1-Benzyl-2-trifluoromethoxy-ethyl)-carbamic acid benzyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Benzyl-2-trifluoromethoxy-ethyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their anticancer and anti-inflammatory properties.
Triazole derivatives: Used in antifungal and anticancer applications.
Benzothiazole derivatives: Investigated for their antimicrobial and anticancer activities.
Uniqueness
(1-Benzyl-2-trifluoromethoxy-ethyl)-carbamic acid benzyl ester is unique due to its trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and materials science.
Properties
Molecular Formula |
C18H18F3NO3 |
|---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
benzyl N-[1-phenyl-3-(trifluoromethoxy)propan-2-yl]carbamate |
InChI |
InChI=1S/C18H18F3NO3/c19-18(20,21)25-13-16(11-14-7-3-1-4-8-14)22-17(23)24-12-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,22,23) |
InChI Key |
DPQWTPUMPHSIHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(COC(F)(F)F)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Nitro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-2-amine](/img/structure/B14858725.png)

![(1S,2S,4R)-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(4-(N-((S)-2,3-dihydro-1H-inden-1-yl)benzamido)-7H-pyrrolo[2,3-d]pyrimidin-7-](/img/structure/B14858747.png)









